molecular formula C14H10ClFN4 B1180534 2-ethynyl-4-nitrobenzaldehyde CAS No. 179129-22-7

2-ethynyl-4-nitrobenzaldehyde

Cat. No.: B1180534
CAS No.: 179129-22-7
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Description

2-Ethynyl-4-nitrobenzaldehyde is a benzaldehyde derivative featuring a nitro group (-NO₂) at the para (4th) position and an ethynyl (-C≡CH) group at the ortho (2nd) position. The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde moiety, while the ethynyl group introduces steric and electronic effects.

Properties

CAS No.

179129-22-7

Molecular Formula

C14H10ClFN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-4-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of benzaldehyde to introduce the nitro group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts used in the process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-4-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like organolithium or Grignard reagents can be employed for nucleophilic addition reactions.

Major Products:

    Oxidation: 2-Ethynyl-4-nitrobenzoic acid.

    Reduction: 2-Ethynyl-4-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-4-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-4-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The ethynyl group can act as a reactive site for nucleophilic addition, leading to the formation of various substituted products. The aldehyde group can undergo oxidation or condensation reactions, contributing to the compound’s versatility in synthetic chemistry .

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences between 2-ethynyl-4-nitrobenzaldehyde and its analogs:

Table 1: Structural Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol)
This compound 2-ethynyl, 4-nitro C₉H₅NO₃ 175.14
4-Nitrobenzaldehyde 4-nitro C₇H₅NO₃ 151.12
4-Hydroxybenzaldehyde 4-hydroxy C₇H₆O₂ 122.12
  • Nitro vs. Hydroxy Groups : The nitro group in 4-nitrobenzaldehyde increases electrophilicity compared to the electron-donating hydroxy group in 4-hydroxybenzaldehyde, which enhances hydrogen bonding and solubility in polar solvents .

Physicochemical Properties

Table 2: Predicted and Reported Properties

Compound Melting Point (°C) Solubility Reactivity
This compound Not reported Low (non-polar solvents) High (dual electron withdrawal)
4-Nitrobenzaldehyde 106–108 Slightly soluble in water Moderate to high
4-Hydroxybenzaldehyde 116–118 High in polar solvents Moderate (electron donation)
  • Solubility : 4-Hydroxybenzaldehyde exhibits high solubility in polar solvents due to hydrogen bonding , whereas 4-nitrobenzaldehyde and this compound are less soluble in water, aligning with their reduced polarity.
  • Reactivity : The aldehyde group in 4-nitrobenzaldehyde is highly reactive toward nucleophiles (e.g., Grignard reagents) due to nitro’s electron-withdrawing nature . The ethynyl group in this compound may further enhance electrophilicity but could sterically hinder reactions at the ortho position.

Table 3: Hazard Profiles

Compound Hazards
This compound Not reported (predicted: irritant due to nitro group)
4-Nitrobenzaldehyde Skin/eye irritant; aquatic toxicity
4-Hydroxybenzaldehyde Low acute toxicity (biological studies show safe ethnopharmacological use)
  • 4-Nitrobenzaldehyde : Classified as a skin/eye irritant with environmental hazards due to nitro group instability .

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